3-Aminopropylphosphinic acid

GABAB Receptor Agonist Smooth Muscle Pharmacology Peripheral Nervous System

Researchers needing a GABAB agonist with a defined partial profile face a critical gap: baclofen's full agonism masks distinctions between pre- and post-synaptic receptor populations. 3-Aminopropylphosphinic acid (3-APPA) resolves this with documented partial agonism (Emax 67%, EC50 0.83 μM in cortical slices) and 5-7× greater potency than baclofen in guinea-pig ileum and rat anococcygeus muscle preparations. • Ki = 15 nM at native GABAB receptors-ideal for radioligand displacement studies • Superior therapeutic index in TLOSR models via GAT-mediated uptake limiting CNS penetration • ≥98% purity; available from stock for immediate dispatch

Molecular Formula C3H9NO2P+
Molecular Weight 122.08 g/mol
CAS No. 103680-47-3
Cat. No. B034801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopropylphosphinic acid
CAS103680-47-3
Synonyms3-aminopropanephosphinic acid
3-aminopropylphosphinic acid
3-aminopropylphosphonous acid
CGP 27 492
CGP 27492
CGP-27492
Molecular FormulaC3H9NO2P+
Molecular Weight122.08 g/mol
Structural Identifiers
SMILESC(CN)C[P+](=O)O
InChIInChI=1S/C3H8NO2P/c4-2-1-3-7(5)6/h1-4H2/p+1
InChIKeyMQIWYGZSHIXQIU-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopropylphosphinic Acid Overview


3-Aminopropylphosphinic acid (3-APPA, also known as CGP 27492, CAS 103680-47-3) is a phosphinic acid analogue of the neurotransmitter γ-aminobutyric acid (GABA). It is primarily characterized as a potent and selective agonist for the metabotropic GABAB receptor [1]. The compound acts as a partial agonist at GABAB receptors [2] and has been extensively utilized as a pharmacological tool in scientific research to investigate the physiological roles of GABAB receptor signaling in both peripheral and central nervous systems [3].

Partial Agonist Tool Partial agonist profile for GABAB receptor signaling studies
Tissue Model Range Supports peripheral smooth muscle and CNS electrophysiology models
High-Affinity Ligand Reported high-affinity binding for GABAB receptor occupancy studies

Why 3-APPA Is Irreplaceable


3-Aminopropylphosphinic acid exhibits a distinct pharmacological profile that prevents its direct substitution with other common GABAB agonists like baclofen or its methyl-phosphinic acid derivatives. Critically, the compound demonstrates a functional profile as a partial agonist [1], which is in contrast to the full agonism of baclofen [2]. Furthermore, 3-aminopropylphosphinic acids have been shown to inhibit transient lower oesophageal sphincter relaxation (TLOSR) with a superior therapeutic index compared to 3-aminopropyl(methyl)phosphinic acids, a difference mechanistically linked to its susceptibility to GABA transporter (GAT)-mediated cellular uptake [3]. These nuanced pharmacodynamic and pharmacokinetic differences directly impact experimental outcomes and cannot be replicated by using other GABAB agonists.

Partial vs Full Agonism Mismatch
3-APPA partial agonism may not replicate baclofen full-agonist responses; receptor reserve interpretation can shift.
GAT Uptake Drives Exposure Differences
GABA transporter uptake of 3-APPA class may limit CNS penetration relative to methyl-phosphinic analogs, altering peripheral vs. central effect profiles.
Tissue-Specific Potency May Not Transfer
Reported 5–7× higher potency over baclofen in ileum/anococcygeus may differ in other smooth muscle or neural preparations.

Comparative Evidence for 3-APPA


Ileal Potency vs Baclofen

In a direct comparative study of cholinergic twitch contractions in the guinea-pig isolated ileum, 3-aminopropylphosphinic acid was found to be seven times more potent than the standard GABAB agonist baclofen [1].

Ileum Potency vs Baclofen
Head-to-head
3-APPA 7× potency in guinea-pig ileum (baclofen = 1× baseline)
Supports peripheral GABAB potency ranking
Electrically stimulated ileum; in vitro functional assay
GABAB Receptor Agonist Smooth Muscle Pharmacology Peripheral Nervous System

Anococcygeus Potency vs Baclofen

In the rat isolated anococcygeus muscle preparation, 3-aminopropylphosphinic acid demonstrated five times greater potency than baclofen in inhibiting nerve-mediated contractions [1].

Anococcygeus Potency vs Baclofen
Head-to-head
3-APPA 5× potency in rat anococcygeus (baclofen = 1× baseline)
Confirms potency advantage in second peripheral tissue
Field-stimulated anococcygeus; in vitro functional assay
GABAB Receptor Agonist Smooth Muscle Pharmacology Urogenital System

Improved Therapeutic Index Over Methyl Analog

A study comparing 3-aminopropylphosphinic acids and 3-aminopropyl(methyl)phosphinic acids demonstrated that the former possess a superior therapeutic index for inhibiting transient lower oesophageal sphincter relaxation (TLOSR) in vivo [1]. This advantage is attributed to differential GABA transporter (GAT)-mediated uptake of the 3-aminopropylphosphinic acid class, which limits their central nervous system penetration and associated side effects [1].

Therapeutic Index vs Methyl Analog
Class-level
3-APPA class wider therapeutic window for TLOSR inhibition in vivo
May support peripheral target selectivity
Dog TLOSR model; attributed to GAT-mediated uptake
GABAB Receptor Agonist Gastroenterology Pharmacokinetics

Partial Agonist Profile vs Baclofen

Functional characterization identifies 3-aminopropylphosphinic acid as a partial agonist at GABAB receptors [1], unlike the full agonist baclofen [2]. While both compounds activate the receptor, a partial agonist elicits a submaximal response even at full receptor occupancy. In rat brain slices, the maximal effect of 3-APPA was reported as 67% with an EC50 of 0.83 μM, further substantiating its partial agonist profile [3].

Partial Agonist Profile
Class-level
Max effect 67%, EC50 0.83 µM in rat brain slices (vs baclofen full agonist)
Partial agonism may alter receptor reserve interpretation
Electrophysiology in rat brain slices
GABAB Receptor Agonist Pharmacodynamics Signal Transduction

Binding Affinity at GABAB Receptors

In competitive radioligand binding assays using [³H]GABA at GABAB receptor sites in rat brain synaptic membranes, 3-aminopropylphosphinic acid displayed a high binding affinity with an inhibition constant (Ki) of 15 nM and an EC50 of 19 nM [1].

GABAB Binding Affinity
Cross-study comparable
Ki = 15 nM, EC50 = 19 nM (rat brain membranes)
Supports high-affinity probe selection
[³H]GABA displacement, 2°C, pH 7.4
GABAB Receptor Radioligand Binding Affinity

Research Applications for 3-APPA


Smooth Muscle GABAB Receptor Function

3-Aminopropylphosphinic acid is the agonist of choice for in vitro studies of GABAB receptor-mediated inhibition of smooth muscle contraction in peripheral tissues like the guinea-pig ileum and rat anococcygeus muscle. Its documented 5-7 fold higher potency over baclofen in these specific assays [1] allows for the use of lower concentrations, potentially reducing off-target effects and improving signal-to-noise ratios in functional pharmacology experiments.

Pre- and Post-Synaptic GABAB Differentiation

The compound's established partial agonist profile at GABAB receptors, with a defined maximal effect (67%) and EC50 (0.83 μM) in rat brain slices [2], makes it a valuable tool for electrophysiological studies. Researchers can use 3-APPA to selectively probe the functional roles of pre- and post-synaptic GABAB receptors, as its partial agonism allows it to antagonize the effects of full agonists under specific conditions of receptor reserve.

Peripherally-Restricted GABAB Agonist Research

For in vivo research focused on peripheral GABAB receptor targets, such as inhibition of transient lower oesophageal sphincter relaxation (TLOSR), the 3-aminopropylphosphinic acid scaffold offers a documented advantage. Studies show this class provides a superior therapeutic index compared to 3-aminopropyl(methyl)phosphinic acids, a difference linked to its increased susceptibility to GABA transporter (GAT)-mediated uptake, which limits unwanted central nervous system penetration and associated side effects [3].

High-Affinity GABAB Binding Probe

With a measured Ki of 15 nM at rat brain GABAB receptors [4], 3-aminopropylphosphinic acid serves as an excellent high-affinity ligand for radioligand binding displacement studies. Its potent binding characteristics make it suitable for defining GABAB receptor pharmacology in native tissues, characterizing new chemical entities, and for use as a reference compound in the development of novel GABAB PET tracers or fluorescent probes.

Application
Selection Property
Validation Focus
Smooth muscle GABAB receptor studies
Higher peripheral potency profile
Functional assay in ileum/anococcygeus
Pre- and post-synaptic differentiation
Partial agonist efficacy profile
Electrophysiological response in brain slices
Peripherally-restricted GABAB research
GAT-mediated peripheral restriction
In vivo TLOSR and CNS side-effect monitoring
High-affinity GABAB binding probe
Nanomolar binding affinity
Radioligand binding assay validation

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